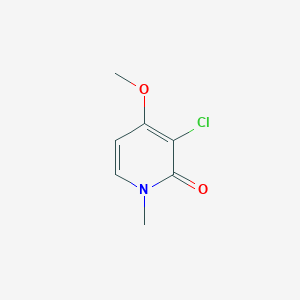

3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one

Description

Properties

CAS No. |

920490-74-0 |

|---|---|

Molecular Formula |

C7H8ClNO2 |

Molecular Weight |

173.60 g/mol |

IUPAC Name |

3-chloro-4-methoxy-1-methylpyridin-2-one |

InChI |

InChI=1S/C7H8ClNO2/c1-9-4-3-5(11-2)6(8)7(9)10/h3-4H,1-2H3 |

InChI Key |

QYLCTMSOYURFHD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=C(C1=O)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Chlorination of 4-Methoxy-1-methylpyridin-2(1H)-one

The first step in synthesizing 3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one involves chlorination of 4-methoxy-1-methylpyridin-2(1H)-one using suitable chlorinating agents.

- 4-Methoxy-1-methylpyridin-2(1H)-one

- Phosphorus oxychloride (POCl₃)

- Phosphorus pentachloride (PCl₅)

- Dissolve 4-methoxy-1-methylpyridin-2(1H)-one in phosphorus oxychloride.

- Add phosphorus pentachloride to the solution.

- Heat the mixture to reflux at approximately 115°C for about two hours until chlorination is complete.

- Cool the reaction mixture and add water to precipitate the product.

- Filter and wash the resulting solid with water to obtain crude this compound.

Methoxylation

In some synthetic routes, an additional methoxylation step may be included to enhance yields or modify properties.

- Methyl iodide (CH₃I)

- A base such as potassium carbonate (K₂CO₃)

- Dissolve the crude product from the chlorination step in a suitable solvent such as acetone.

- Add potassium carbonate and methyl iodide to the solution.

- Heat under reflux conditions for several hours.

- Upon completion, cool the mixture and extract with an organic solvent like dichloromethane.

- Wash, dry, and evaporate the solvent to yield pure this compound.

Alternative Synthetic Route via Cyclization

Another method involves cyclization of a precursor compound that contains both a methoxy and a chloro group.

- Appropriate starting material that can undergo cyclization

- Acid catalyst (e.g., hydrochloric acid)

- Mix the starting material with an acid catalyst in a suitable solvent.

- Heat under reflux conditions until cyclization occurs.

- Isolate the product through filtration and purification techniques such as recrystallization or chromatography.

- Data Table: Summary of Preparation Methods

| Step | Method | Key Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Chlorination | POCl₃, PCl₅ | Reflux at 115°C for 2 hours | Moderate |

| 2 | Methoxylation | Methyl iodide, K₂CO₃ | Reflux in acetone | High |

| 3 | Cyclization | Precursor compound, HCl | Reflux in acid | Variable |

Recent studies have emphasized optimizing reaction conditions for higher yields and purity of this compound:

Optimization Techniques

Researchers have explored various optimization techniques including:

- Temperature Control: Maintaining precise temperatures during chlorination can significantly affect yield.

- Solvent Selection: The choice of solvent during methoxylation impacts solubility and reaction rates.

Characterization

Characterization methods such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure of synthesized compounds.

Example Characterization Data

| Characteristic | Observed Value |

|---|---|

| NMR Shift (δ) | 4.55 (methoxy), 7.20 (aromatic protons) |

| Mass Spectrometry (m/z) | Calculated: 173; Observed: 174 |

The synthesis of this compound involves careful selection of reagents and precise control over reaction conditions to ensure high yields and purity. Ongoing research continues to refine these methods, enhancing our understanding of this compound's properties and potential applications in various fields.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative, while oxidation can introduce additional oxygen-containing functional groups.

Scientific Research Applications

3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one has several scientific research applications, including:

Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity and can be investigated for potential therapeutic uses.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Chemical Biology: Researchers can use the compound to study biological processes and interactions at the molecular level.

Industrial Chemistry: The compound can be employed in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one depends on its specific application and target. In medicinal chemistry, the compound or its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to therapeutic effects. The exact mechanism of action would require detailed studies, including molecular docking, biochemical assays, and in vivo experiments.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one with structurally related pyridin-2(1H)-one derivatives:

Key Observations:

Chlorine at position 3 is common across analogs, suggesting a role in electronic modulation or intermolecular interactions (e.g., halogen bonding) . Amino groups (as in 3-amino derivatives) confer antioxidant and luminescent properties, highlighting the impact of electron-donating groups .

Safety and Hazard Profiles: The isopropyl analog (C₉H₁₂ClNO) exhibits warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335), likely due to its lipophilic isopropyl group enhancing membrane permeability . Similar hazards may apply to the target compound, though direct data are lacking.

Biological Activity

3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C₇H₈ClN O₂

- Molecular Weight: Approximately 175.6 g/mol

The presence of the chlorine atom at the 3-position and the methoxy group at the 4-position of the pyridine ring significantly influence its biological activity.

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various molecular targets, including:

- Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

- Receptors: It could modulate receptor activity, influencing cellular signaling processes.

- Nucleic Acids: Potential interactions with DNA or RNA may alter gene expression.

Further studies, including molecular docking and biochemical assays, are necessary to clarify these mechanisms .

Antimicrobial Activity

Research indicates that compounds similar to this compound often exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains:

| Compound Name | Activity Type | MIC (mg/mL) |

|---|---|---|

| Compound A | Against S. aureus | 0.0124 |

| Compound B | Against E. coli | 0.0311 |

These findings suggest that this compound may also possess significant antibacterial properties .

Case Studies and Research Findings

Several studies have explored the biological implications of pyridine derivatives, providing insights into the potential applications of this compound:

- Study on PDE Inhibition:

- Antiviral Activity:

Q & A

Q. What protocols validate the compound’s purity for pharmacological testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.